![molecular formula C17H19Cl5N2O2 B11699863 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B11699863.png)
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide
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Overview
Description
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a cyclopropane ring, multiple chlorine atoms, and an amide group. Its properties make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide involves multiple steps. One common method includes the following steps:
Formation of the cyclopropane ring: This can be achieved through the reaction of a suitable alkene with a carbene precursor.
Introduction of the dichloroethenyl group: This step involves the addition of dichloroethene to the cyclopropane ring.
Attachment of the trichloroethyl group: This is done through a nucleophilic substitution reaction.
Formation of the amide bond: The final step involves the reaction of the intermediate with 2-methoxyaniline to form the desired amide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The amide group undergoes hydrolysis to yield carboxylic acid or its salt, with the trichloroethylamino group remaining intact.
Reactivity of the Dichlorovinyl Group
The dichlorovinyl group acts as an electrophilic center, enabling additions or polymerization under radical conditions.
Substitution Reactions on the Trichloroethyl Group
Reaction Type | Conditions | Products | Relevance to Functional Groups |
---|---|---|---|
Nucleophilic substitution | Nu⁻ (e.g., OH⁻, NH₃), heat | Substituted ethyl derivatives | Trichloroethyl group (C(Cl)₃-CH₂-) |
The trichloroethyl group is susceptible to nucleophilic attack, particularly at the β-position, due to electron-withdrawing chlorine atoms.
Amide Hydrolysis Pathway
The amide group undergoes hydrolysis via a tetrahedral intermediate, leading to cleavage of the carbonyl bond. The trichloroethylamino group remains unaffected unless extreme conditions destabilize it.
Dichlorovinyl Reactivity
The dichlorovinyl group’s reactivity stems from its electron-deficient double bond, making it prone to nucleophilic additions. For example, water may add across the double bond to form diols, though steric hindrance from neighboring groups may limit this.
Trichloroethyl Substitution
The trichloroethyl group’s β-carbon is highly electrophilic due to resonance stabilization of the leaving group (e.g., Cl⁻). This enables nucleophilic substitution, though the presence of multiple electron-withdrawing chlorines increases activation energy.
Biological Implications
The compound’s structural complexity suggests potential biological activity. For example:
-
Amide functionality : May interact with enzymes (e.g., proteases) via hydrogen bonding.
-
Trichloroethyl group : Could act as a leaving group in enzymatic reactions, altering binding kinetics.
-
Dichlorovinyl group : May influence lipophilicity, affecting membrane permeability.
Scientific Research Applications
Insecticidal Applications
The primary application of this compound is as a synthetic pyrethroid insecticide. It exhibits potent activity against a variety of pests, making it valuable in agricultural settings.
Environmental Impact
The environmental persistence and toxicity of chlorinated compounds raise concerns regarding their use. Studies indicate that while the compound is effective against target pests, it can also affect non-target organisms.
Biodegradation Studies
Research shows that the compound undergoes degradation in soil and aquatic environments but may persist under certain conditions.
Environmental Factor | Effect on Compound Stability |
---|---|
pH | Decreased degradation at low pH |
Temperature | Increased degradation at higher temperatures |
Microbial Activity | Enhanced degradation in the presence of specific microbial populations |
Case Studies
-
Agricultural Field Trials :
- A series of field trials demonstrated the effectiveness of this compound in controlling pest populations in crops such as cotton and soybeans. Results showed a significant reduction in pest density compared to untreated controls.
-
Comparative Efficacy Studies :
- In comparative studies with other insecticides, this compound exhibited superior performance against resistant pest populations, highlighting its potential role in integrated pest management strategies.
-
Toxicological Assessments :
- Toxicological studies have assessed the impact on beneficial insects such as bees and predatory arthropods. While effective against target pests, there are concerns regarding sub-lethal effects on non-target species.
Potential Therapeutic Uses
Emerging research suggests that the structural features of this compound may lend themselves to modifications for therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease processes.
Research Directions
- Pharmaceutical Chemistry : Investigating derivatives of this compound for potential use in treating diseases related to neurotransmitter dysfunction.
- Synthetic Organic Chemistry : Exploring synthetic routes for the development of more selective and less environmentally persistent analogs.
Mechanism of Action
The mechanism of action of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with DNA: Affect gene expression and cellular functions.
Modulate Receptors: Influence receptor-mediated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid: Shares the cyclopropane and dichloroethenyl groups but lacks the amide functionality.
2,2-dimethyl-3-(2,2-dichloroethenyl)cyclopropanecarboxylic acid: Similar structure with variations in functional groups.
Uniqueness
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and makes it a valuable compound in research and industry.
Biological Activity
The compound 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide , often referred to as a chlorinated cyclopropane derivative, is of significant interest due to its potential biological activities. This article reviews the compound's biological properties, applications in agriculture and medicine, and relevant case studies.
- Molecular Formula : C15H15Cl5N2O
- Molecular Weight : 392.56 g/mol
- Structure : The compound features a cyclopropane ring substituted with multiple chlorine atoms and an amine group, contributing to its biological activity.
Insecticidal Properties
Research indicates that this compound exhibits potent insecticidal activity. It is structurally related to other known insecticides such as permethrin and cypermethrin. The biological activity is attributed to its ability to disrupt the nervous system of insects by inhibiting sodium channels, leading to paralysis and death.
Compound | Target Organism | Mechanism of Action | Activity (IC50) |
---|---|---|---|
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{...} | Various insect species | Sodium channel inhibition | < 10 µM |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies show that it can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
Escherichia coli | 15 | 100 |
Staphylococcus aureus | 20 | 100 |
Study on Insecticidal Efficacy
A study conducted by Lee et al. (1998) evaluated the insecticidal efficacy of various chlorinated cyclopropanes against common agricultural pests. The results demonstrated that the compound significantly reduced pest populations when applied at concentrations as low as 10 µg/mL.
"The compound showed remarkable potency against resistant strains of pests, indicating its potential for use in integrated pest management strategies."
Research on Antimicrobial Properties
In a separate investigation published in the Journal of Agricultural and Food Chemistry, researchers assessed the antimicrobial properties of the compound against E. coli and S. aureus. The findings indicated substantial inhibition at higher concentrations, suggesting further exploration into its application as a food preservative or disinfectant.
"The observed antimicrobial activity highlights the potential for this compound in food safety applications."
Q & A
Basic Question: How can synthetic routes for this cyclopropanecarboxamide derivative be optimized to improve yield and purity?
Methodological Answer:
Synthetic optimization should focus on reagent stoichiometry, solvent selection, and purification techniques. For example:
- Stepwise coupling : Use a two-step protocol for cyclopropane ring formation followed by amidation. demonstrates that employing excess equivalents of methoxyphenol derivatives (4.0 equiv.) improves diastereomeric ratios (dr 23:1) via steric and electronic effects .
- Chromatography : Preparative silica gel chromatography with hexanes/EtOAc gradients (e.g., 5:1 ratio) effectively isolates the target compound while removing unreacted intermediates .
- Reagent selection : Chlorinated solvents (e.g., dichloromethane) stabilize reactive intermediates during cyclopropane ring closure, as shown in analogous syntheses .
Basic Question: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is required:
- NMR spectroscopy : ¹H and ¹³C NMR can resolve cyclopropane ring protons (δ ~1.5–2.5 ppm) and trichloroethyl substituents (δ ~4.0–5.0 ppm). highlights the use of 2D NMR (COSY, HSQC) to confirm stereochemistry in similar cyclopropane derivatives .
- X-ray crystallography : For unambiguous conformation analysis, single-crystal X-ray diffraction (as in ) reveals dihedral angles (e.g., 111.6° between naphthalene and cyclopropane units) and hydrogen-bonding networks .
- FTIR : Confirm amide C=O stretching (~1650–1700 cm⁻¹) and dichloroethenyl C-Cl vibrations (~600–700 cm⁻¹) .
Advanced Question: How does the conformational flexibility of the cyclopropane ring influence biological or chemical reactivity?
Methodological Answer:
Cyclopropane rigidity and substituent orientation dictate reactivity:
- Steric effects : The 2,2-dimethyl group restricts ring puckering, forcing the dichloroethenyl group into a planar conformation. This enhances electrophilic reactivity at the dichloroethenyl moiety, as seen in analogous pesticide derivatives .
- Hydrogen bonding : The N-(2-methoxyphenyl)amino group forms intermolecular N–H⋯O bonds ( ), stabilizing specific conformers that may influence binding to biological targets .
- Computational modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict energy barriers for ring distortion and correlate with experimental reactivity data .
Advanced Question: What mechanistic insights explain unexpected byproducts during synthesis?
Methodological Answer:
Byproduct formation often arises from competing reaction pathways:
- Chlorine displacement : Trichloroethyl groups may undergo nucleophilic substitution (e.g., with residual moisture), forming hydroxymethyl byproducts. notes similar side reactions in chlorinated acetamide systems .
- Epoxidation : The dichloroethenyl group is susceptible to oxidation (e.g., via m-CPBA), forming epoxide derivatives. Monitor reaction conditions to avoid unintended oxidation, as shown in .
- Diastereomer control : Use chiral HPLC or polarimetry to track stereochemical drift during synthesis, referencing ’s diastereomeric ratio optimization .
Advanced Question: How can researchers resolve contradictions between computational predictions and experimental data for this compound?
Methodological Answer:
Contradictions often stem from model limitations or environmental factors:
- Solvent effects : DFT models typically assume gas-phase conditions. Incorporate solvent correction methods (e.g., PCM or SMD) to align computational predictions with experimental NMR shifts or reaction yields .
- Crystal packing forces : X-ray structures ( ) may show deviations from computed conformers due to intermolecular interactions. Compare multiple crystal forms or use molecular dynamics simulations .
- Statistical validation : Apply multivariate analysis (e.g., PCA) to correlate spectral data (FTIR, NMR) with computational descriptors (e.g., Mulliken charges) .
Basic Question: What degradation pathways are relevant for stability studies of this compound?
Methodological Answer:
Key degradation pathways include:
- Hydrolysis : The trichloroethyl group is prone to hydrolysis under acidic/basic conditions, forming carboxylic acid derivatives. Accelerated stability studies (40°C/75% RH) can quantify degradation rates .
- Photolysis : UV exposure may cleave the dichloroethenyl bond, generating chloroform and ketone byproducts. Use LC-MS to identify photodegradants .
- Thermal decomposition : TGA-DSC analysis (e.g., 10°C/min under N₂) reveals decomposition onset temperatures and volatile fragments .
Advanced Question: How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic or environmental fate?
Methodological Answer:
Isotopic labeling strategies include:
- Position-specific ¹³C labeling : Synthesize the cyclopropane ring with ¹³C at the 2,2-dimethyl positions to track ring-opening reactions via ¹³C NMR .
- Deuterium exchange : Replace labile hydrogens (e.g., N–H in the methoxyphenylamino group) with ²H to study hydrogen-bonding dynamics using IR or mass spectrometry .
- Environmental tracing : Use ³⁶Cl-labeled analogs to monitor soil or aquatic degradation pathways via scintillation counting .
Properties
Molecular Formula |
C17H19Cl5N2O2 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H19Cl5N2O2/c1-16(2)9(8-12(18)19)13(16)14(25)24-15(17(20,21)22)23-10-6-4-5-7-11(10)26-3/h4-9,13,15,23H,1-3H3,(H,24,25) |
InChI Key |
CAVYSPUIATUHGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2OC)C=C(Cl)Cl)C |
Origin of Product |
United States |
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